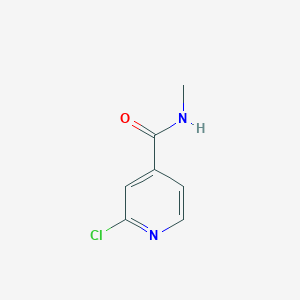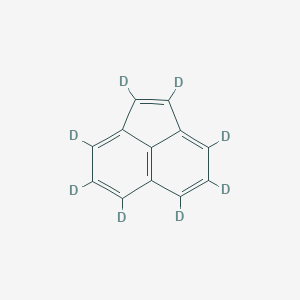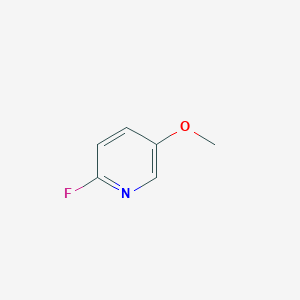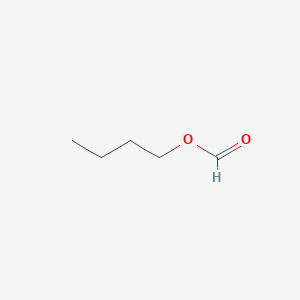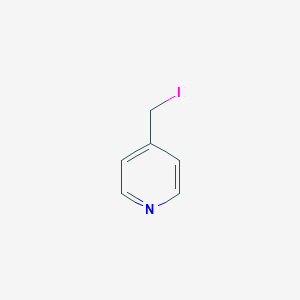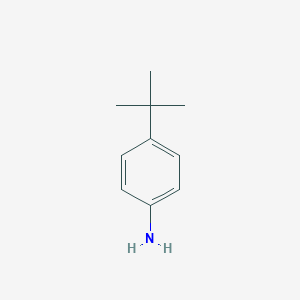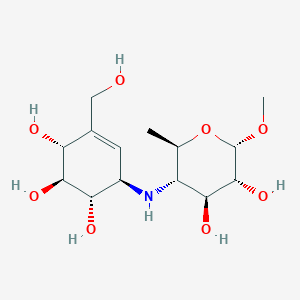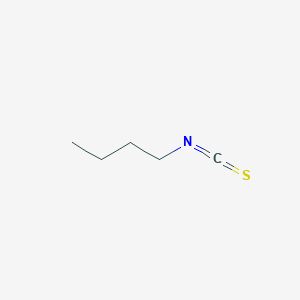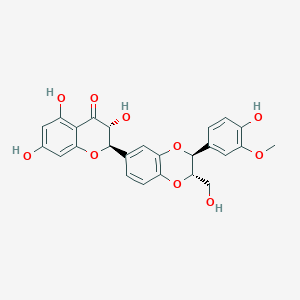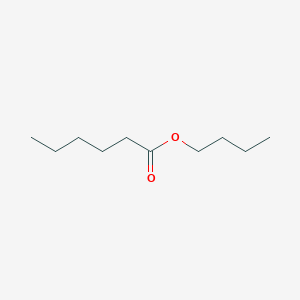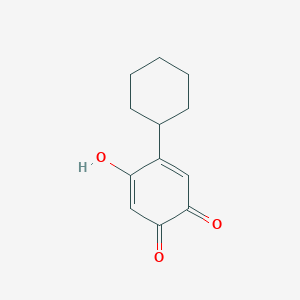
2-Cyclohexyl-5-hydroxybenzo-1,4-quinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-5-hydroxybenzo-1,4-quinone (CHQ) is a synthetic quinone compound that has been widely used in scientific research. It has been found to have several biochemical and physiological effects, which makes it a valuable tool for studying various biological processes.
Mechanism Of Action
The mechanism of action of 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone involves its ability to undergo redox reactions with biological molecules. 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone can act as an electron acceptor, which results in the oxidation of the biological molecule, or as an electron donor, which results in the reduction of the biological molecule. This redox reaction can lead to changes in the structure and function of the biological molecule, which can be studied using various techniques, including spectroscopy and chromatography.
Biochemical And Physiological Effects
2-Cyclohexyl-5-hydroxybenzo-1,4-quinone has been found to have several biochemical and physiological effects, including the inhibition of various enzymes, such as tyrosinase, xanthine oxidase, and acetylcholinesterase. It has also been found to have antioxidant and anti-inflammatory properties. 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone has been shown to reduce the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone in lab experiments is its ability to undergo redox reactions with biological molecules, which makes it a valuable tool for studying various biological processes. However, 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone has some limitations, including its stability and solubility in aqueous solutions. It also has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for the use of 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone in scientific research. One of the areas of interest is the study of its potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Another area of interest is the development of new synthesis methods for 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone, which can improve its yield and purity. Additionally, the study of the interaction of 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone with biological molecules using advanced techniques, such as molecular docking and simulation, can provide valuable insights into its mechanism of action.
Synthesis Methods
The synthesis of 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone involves the reaction of cyclohexanone with hydroquinone in the presence of a catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, which results in the formation of 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone. The yield of 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone can be improved by using a more efficient catalyst and optimizing the reaction conditions.
Scientific Research Applications
2-Cyclohexyl-5-hydroxybenzo-1,4-quinone has been used in various scientific research studies due to its ability to act as an electron acceptor and donor. It has been found to be effective in studying the redox reactions of various biological molecules, including proteins, enzymes, and DNA. 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone has also been used in the study of oxidative stress, which is involved in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
properties
CAS RN |
129046-56-6 |
|---|---|
Product Name |
2-Cyclohexyl-5-hydroxybenzo-1,4-quinone |
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-cyclohexyl-5-hydroxycyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C12H14O3/c13-10-7-12(15)11(14)6-9(10)8-4-2-1-3-5-8/h6-8,13H,1-5H2 |
InChI Key |
VRXXCSMMWANWJQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC(=O)C(=O)C=C2O |
Canonical SMILES |
C1CCC(CC1)C2=CC(=O)C(=O)C=C2O |
synonyms |
2,5-Cyclohexadiene-1,4-dione, 2-cyclohexyl-5-hydroxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



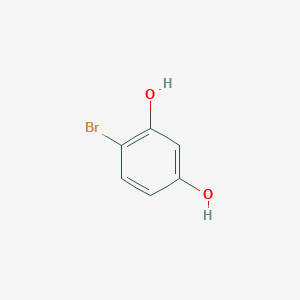
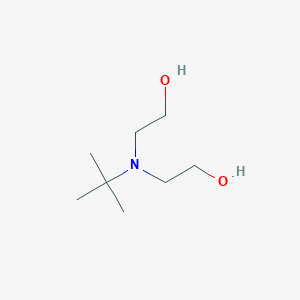
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI)](/img/structure/B146132.png)
